Ocotillone Ocotillone
Brand Name: Vulcanchem
CAS No.: 19865-86-2
VCID: VC0008772
InChI: InChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3/t19-,20+,21+,22-,24-,27+,28-,29-,30+/m1/s1
SMILES: CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C
Molecular Formula: C30H50O3
Molecular Weight: 458.7 g/mol

Ocotillone

CAS No.: 19865-86-2

VCID: VC0008772

Molecular Formula: C30H50O3

Molecular Weight: 458.7 g/mol

* For research use only. Not for human or veterinary use.

Ocotillone - 19865-86-2

Description

Ocotillone is a tetracyclic triterpenoid, a type of chemical compound, that can be isolated from plants such as Aglaia abbreviata . It functions as a plant metabolite . A research study isolated (20 S,24 R)-ocotillone from Combretum glutinosum .

Fouquieria splendens, commonly known as ocotillo, is a spiny shrub found in the rocky deserts from western Texas to southern California and Mexico . While not closely related to cacti, ocotillo is actually more closely related to tea plants and blueberries . Ocotillo stems are sometimes employed as fencing material and can take root to form a living fence . The bright crimson flowers of the ocotillo appear after rainfall in the spring and are sometimes used in salads . Extracts from Toona sinensis have shown various pharmacological activities such as antidiabetic, antioxidant, anti-inflammatory, antitumor, hepatoprotective, antiviral, and antibacterial properties .

CAS No. 19865-86-2
Product Name Ocotillone
Molecular Formula C30H50O3
Molecular Weight 458.7 g/mol
IUPAC Name (5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3/t19-,20+,21+,22-,24-,27+,28-,29-,30+/m1/s1
Standard InChIKey XSQYWMLMQVUWSF-KATWBKOUSA-N
SMILES CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C
Canonical SMILES CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C
PubChem Compound 12313665
Last Modified Feb 18 2024

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